[4-(Bromomethyl)tetrahydropyran-4-YL]methanol
Description
[4-(Bromomethyl)tetrahydropyran-4-YL]methanol (CAS: 14774-37-9, MDL: MFCD00457804) is a brominated derivative of tetrahydropyran-4-methanol, featuring a six-membered tetrahydropyran ring substituted with hydroxymethyl and bromomethyl groups at the 4-position. Its molecular formula is C₇H₁₃BrO₂ (MW: 209.08 g/mol). This compound is primarily utilized as a biochemical reagent in life science research due to its balanced hydrophilicity (Log S: -0.27) and moderate BBB permeability .
Properties
IUPAC Name |
[4-(bromomethyl)oxan-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBLKFXJMDLYQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Tetrahydropyran-4-methanol
The most direct and commonly reported method for synthesizing this compound involves the bromination of tetrahydropyran-4-methanol using N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh3) as a catalyst in dichloromethane (DCM) solvent. This reaction proceeds under mild conditions (0°C to room temperature) and yields the desired bromomethyl derivative as a colorless oil after purification.
Reaction Conditions and Procedure:
- Starting materials: Tetrahydropyran-4-methanol and N-bromosuccinimide (NBS)
- Catalyst: Triphenylphosphine (PPh3)
- Solvent: Dichloromethane (DCM)
- Temperature: Initially 0°C, then stirred at room temperature for 1–2 hours
- Workup: Washing with water and brine, followed by concentration and purification via silica gel flash chromatography using ethyl acetate/petroleum ether (2–5%) as eluent
Summary Table of Key Parameters:
| Parameter | Details |
|---|---|
| Brominating agent | N-bromosuccinimide (NBS) |
| Catalyst | Triphenylphosphine (PPh3) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Reaction time | 1–2 hours |
| Purification method | Silica gel flash chromatography |
| Product form | Colorless oil |
This method is efficient and yields the target compound with high purity, suitable for further synthetic applications.
Alternative Bromination via Appel Reaction
Another approach involves the Appel reaction , where tetrahydropyran-4-methanol is treated with triphenylphosphine and carbon tetrabromide (CBr4) in anhydrous dichloromethane under nitrogen atmosphere at room temperature. This method converts the hydroxyl group into a bromide, forming the bromomethyl derivative.
- Reagents: Triphenylphosphine (PPh3) and carbon tetrabromide (CBr4)
- Solvent: Dry dichloromethane
- Atmosphere: Nitrogen
- Temperature: Room temperature
- Reaction time: 1–2 hours
- Workup: Quenching with cold water, extraction, and purification by silica gel chromatography
This method is particularly useful when aqueous conditions are unsuitable due to substrate sensitivity and provides good yields of the bromomethyl compound.
Comparative Table of Preparation Methods
| Method | Starting Material | Reagents & Catalysts | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| NBS Bromination | Tetrahydropyran-4-methanol | N-bromosuccinimide, triphenylphosphine | 0°C to RT, DCM, 1–2 h | High yield, colorless oil | Mild, efficient, widely used |
| Appel Reaction | Tetrahydropyran-4-methanol | Triphenylphosphine, carbon tetrabromide | RT, dry DCM, nitrogen, 1–2 h | Good yield | Suitable for moisture-sensitive cases |
| Cyanation + Hydrolysis (Indirect) | 4-Cyanotetrahydropyran | Acid/base catalyst, water/alcohol | 10–130 °C, variable pressure | Moderate, requires purification | Versatile but longer route |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in [4-(Bromomethyl)tetrahydropyran-4-YL]methanol can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines, leading to the formation of various substituted tetrahydropyran derivatives.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used for these oxidations.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), methanol (CH3OH), reflux conditions.
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (CH2Cl2), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature.
Major Products Formed:
- Substituted tetrahydropyran derivatives
- Aldehydes and carboxylic acids
- Alcohols and alkanes
Scientific Research Applications
Chemistry: [4-(Bromomethyl)tetrahydropyran-4-YL]methanol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of biologically active molecules. Its derivatives have shown potential in drug discovery and development, particularly in the synthesis of compounds with antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for the creation of polymers, resins, and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of [4-(Bromomethyl)tetrahydropyran-4-YL]methanol is primarily based on its ability to undergo various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the hydroxymethyl group can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products with specific biological and chemical properties .
Comparison with Similar Compounds
Structural Analogues with Varying Ring Systems
(3-(Bromomethyl)oxetan-3-yl)methanol (CAS: 15833-61-1)
- Structure : Features a four-membered oxetane ring with bromomethyl and hydroxymethyl groups.
- Key Differences :
- Applications : Used in medicinal chemistry for prodrug design due to its strained ring system .
(Tetrahydrofuran-3-yl)methanol (CAS: 22633-44-9)
- Structure : Five-membered tetrahydrofuran (THF) ring with a hydroxymethyl group.
- Key Differences :
- Solubility : THF derivatives exhibit higher aqueous solubility (Log S: -0.15) compared to tetrahydropyran analogues.
- Reactivity : Lacks bromine, making it less reactive in nucleophilic substitutions.
- Applications : Common solvent and intermediate in organic synthesis .
Positional Isomers and Substituent Effects
(Tetrahydropyran-3-yl)methanol (CAS: 78385-26-9)
- Structure : Hydroxymethyl group at the 3-position of tetrahydropyran.
- Thermal Stability: Less stable than the 4-isomer due to steric hindrance .
- Applications: Limited use in drug discovery due to unfavorable pharmacokinetics .
[4-(Bromomethyl)phenyl]methanol (CAS: 2567-29-5)
- Structure : Aromatic benzyl alcohol derivative with a bromomethyl group.
- Key Differences :
- Electronic Effects : The aromatic ring enables π-π stacking interactions, unlike the aliphatic tetrahydropyran.
- Reactivity : Bromine on an aromatic ring facilitates Suzuki coupling reactions.
- Applications : Used as an initiator in atom-transfer radical polymerization (ATRP) .
Functional Group Variations
(4-Bromophenyl)(cyclopropyl)methanol (CAS: 70289-39-3)
- Structure: Cyclopropane ring attached to a bromophenylmethanol group.
- Key Differences :
- Ring Strain : Cyclopropane introduces significant strain, enhancing reactivity in ring-opening reactions.
- Lipophilicity : Higher Log P (2.1) due to the aromatic and cyclopropane groups.
- Applications : Intermediate in synthesizing strained bioactive molecules .
4-(Bromomethyl)biphenyl (CAS: 2567-29-5)
- Structure : Biphenyl system with a bromomethyl group.
- Key Differences :
- Molecular Weight : Higher MW (261.14 g/mol) increases steric bulk.
- Applications : Key building block in liquid crystals and polymer chemistry .
Biological Activity
[4-(Bromomethyl)tetrahydropyran-4-YL]methanol, also known as 4-(Bromomethyltetrahydropyran), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C₆H₁₁BrO
- Molecular Weight: 179.055 g/mol
- Density: 1.4 ± 0.1 g/cm³
- Boiling Point: 205.4 ± 13.0 °C at 760 mmHg
- Flash Point: 80.8 ± 21.0 °C
Antimicrobial Properties
Research has indicated that compounds containing the tetrahydropyran ring exhibit antimicrobial activity. For instance, tetrahydropyran derivatives have been shown to possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 12.5 µg/mL for some derivatives . The bromomethyl group may enhance this activity by increasing lipophilicity, which facilitates membrane penetration.
Cytotoxicity and Anticancer Activity
Several studies have investigated the cytotoxic effects of tetrahydropyran derivatives on cancer cell lines. For example, a study demonstrated that tetrahydropyran-based compounds exhibited IC₅₀ values below 10 µM against human lung carcinoma A-549 and breast adenocarcinoma MDA-MB-231 cell lines . This suggests that this compound may have potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully understood but may involve the inhibition of key enzymes or pathways associated with cell proliferation and survival. Some studies indicate that similar compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .
Case Studies
Safety and Toxicology
The compound is classified as harmful, with risk phrases indicating that it can cause burns to skin and eyes upon contact. Ingestion may lead to gastrointestinal tract burns, necessitating appropriate safety measures when handling this chemical .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-(Bromomethyl)tetrahydropyran-4-YL]methanol, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via esterification or alkylation reactions. For example, describes using 4-(bromomethyl)-benzoyl chloride with methanol derivatives in diethyl ether under reflux. Yield optimization involves adjusting molar ratios (e.g., 2:1 for nucleophilic substitution reactions ), solvent polarity (e.g., acetonitrile for SN2 reactions ), and catalysts like KF/alumina . Purification via recrystallization (methanol/THF) improves purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction to resolve bond lengths/angles (e.g., mean C–C bond precision of 0.005 Å ).
- NMR spectroscopy (¹H/¹³C) to confirm bromomethyl (-CH2Br) and tetrahydropyran ring signals .
- Thermal analysis (DSC/TGA) to determine decomposition points (e.g., boiling point ~287.9°C at 760 mmHg ).
- HPLC-MS for purity assessment, leveraging logP values (~1.74) to optimize mobile phases .
Q. What are common challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include residual brominated byproducts and solvent traces. Solutions:
- Column chromatography with silica gel (hexane/ethyl acetate gradients) to separate brominated impurities .
- Recrystallization in methanol/THF mixtures to remove hydrophobic contaminants .
- KF titration to monitor water content, critical for moisture-sensitive reactions .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in polymer chemistry applications?
- Methodological Answer : The bromomethyl moiety acts as an initiator in controlled polymerization (e.g., ATRP). demonstrates its use in styrene polymerization with CuBr/bipyridine catalysts. The bromine atom undergoes halogen exchange, enabling chain propagation. Kinetic studies (e.g., monitoring Mn vs. conversion) validate controlled/living polymerization behavior .
Q. What computational methods are suitable for predicting the compound’s stability and reaction pathways?
- Methodological Answer :
- DFT calculations (B3LYP/6-311G**) to model transition states, e.g., SN2 displacement at the bromomethyl site .
- Molecular dynamics simulations to study solvent effects (e.g., acetonitrile vs. ether) on reaction kinetics .
- Hirshfeld surface analysis to predict crystal packing and stability, as shown in for related triazole derivatives .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. solid state). Strategies:
- Variable-temperature NMR to detect conformational changes .
- Complementary XRD-NMR refinement (e.g., using OLEX2 or SHELXL) to reconcile bond-length mismatches .
- Synchrotron XRD for high-resolution data to resolve disorder in crystal structures .
Q. What strategies enable selective functionalization of the tetrahydropyran ring without bromomethyl group degradation?
- Methodological Answer :
- Protecting groups : Temporarily shield the bromomethyl site with tert-butyldimethylsilyl (TBS) ethers during ring oxidation .
- Low-temperature reactions (-78°C) to suppress undesired elimination (e.g., HBr loss) .
- Chemoselective catalysts : Use Pd(0)/ligand systems for Suzuki couplings that tolerate bromomethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
